molecular formula C4H6N2O2 B12389938 Dihydrouracil-13C4,15N2

Dihydrouracil-13C4,15N2

Cat. No.: B12389938
M. Wt: 120.060 g/mol
InChI Key: OIVLITBTBDPEFK-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrouracil-13C4,15N2, also known as 5,6-Dihydrouracil-13C4,15N2, is a labeled form of dihydrouracil. This compound is marked with stable isotopes of carbon-13 and nitrogen-15. Dihydrouracil is a metabolite of uracil, a crucial component of RNA. It is often used as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of uracil .

Chemical Reactions Analysis

Dihydrouracil-13C4,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For instance, the hydrolytic removal of the SCH3 or OCH3 group from the dihydropyrimidinone core is carried out under strongly acidic or basic conditions and at high temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dihydrouracil-13C4,15N2 has several scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a marker for identifying dihydropyrimidine dehydrogenase deficiencies. In medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. Additionally, it has applications in the industry as a standard or synthetic precursor for isotopically labeled compounds .

Mechanism of Action

The mechanism of action of dihydrouracil-13C4,15N2 involves its role as a metabolite of uracil. It is involved in the catabolism of uracil, a critical building block of RNA. The compound acts as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of uracil to dihydrouracil . This process is essential for the proper metabolism of pyrimidines in the body.

Comparison with Similar Compounds

Dihydrouracil-13C4,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in scientific research. Similar compounds include other labeled forms of dihydrouracil, such as dihydrouracil-13C4 and dihydrouracil-15N2. These compounds also serve as markers for identifying enzyme deficiencies and are used in various research applications .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

120.060 g/mol

IUPAC Name

(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

OIVLITBTBDPEFK-IDEBNGHGSA-N

Isomeric SMILES

[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O

Canonical SMILES

C1CNC(=O)NC1=O

Origin of Product

United States

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